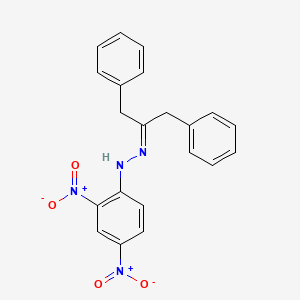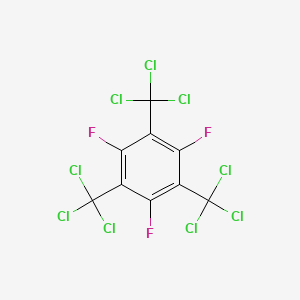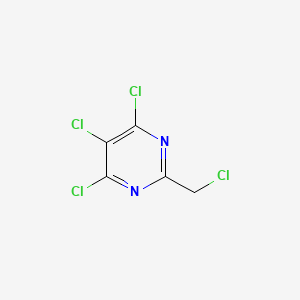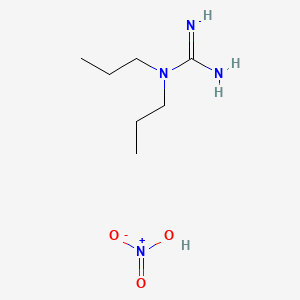![molecular formula C15H12O2 B14753929 5-[(E)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14753929.png)
5-[(E)-2-phenylethenyl]-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E)-2-phenylethenyl]-1,3-benzodioxole is an organic compound with the molecular formula C14H12O2 It is characterized by a benzodioxole ring fused with a phenylethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-phenylethenyl]-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with a phenylethenyl derivative under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where 1,3-benzodioxole is reacted with styrene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C) to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(E)-2-phenylethenyl]-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols .
Applications De Recherche Scientifique
5-[(E)-2-phenylethenyl]-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-[(E)-2-phenylethenyl]-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-2-phenylethenyl]-1,3-benzodioxole
- 3-[(E)-2-phenylethenyl]-1,3-benzodioxole
- 4-[(E)-2-phenylethenyl]-1,3-benzodioxole
Uniqueness
5-[(E)-2-phenylethenyl]-1,3-benzodioxole is unique due to its specific substitution pattern on the benzodioxole ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects .
Propriétés
Formule moléculaire |
C15H12O2 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
5-[(E)-2-phenylethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C15H12O2/c1-2-4-12(5-3-1)6-7-13-8-9-14-15(10-13)17-11-16-14/h1-10H,11H2/b7-6+ |
Clé InChI |
IHBMGIUAQDCALO-VOTSOKGWSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=CC=CC=C3 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)

![Pyridazino[3,4-C]quinoline](/img/structure/B14753863.png)




![3H-Spiro[2-benzofuran-1,9'-xanthene]](/img/structure/B14753882.png)



![1,1,1-Trifluoro-N-(3aR,8aR)-4,4,8,8-tetrakis(4-(tert-butyl)phenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14753905.png)

